

(Boc-cyclobutyl-glycine) CAS number 811460-95-4

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Cat. No.: B1372930

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An In-depth Technical Guide to (Boc-cyclobutyl-glycine) CAS 811460-95-4

Abstract

This technical guide provides a comprehensive overview of (Boc-cyclobutyl-glycine), CAS number 811460-95-4, a non-proteinogenic amino acid of significant interest in peptidomimetic and drug discovery research. As a unique building block, its cyclobutyl moiety offers a valuable tool for introducing conformational constraints and modifying the physicochemical properties of peptides. This document details the compound's chemical identity, offers insights into its synthesis and purification, outlines its applications in peptide chemistry, and provides validated analytical methodologies for its characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this unnatural amino acid in their work.

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of chemical space beyond these natural building blocks has opened new frontiers in medicinal chemistry. Unnatural amino acids (UAs) are non-naturally occurring amino acids that can be incorporated into peptide sequences to enhance their therapeutic properties.^[1] By introducing novel side chains, stereochemistries, or backbone constraints,

UAAs can address the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited receptor specificity.[\[2\]](#)[\[3\]](#)

(Boc-cyclobutyl-glycine), a derivative of glycine bearing a cyclobutyl group at the alpha-carbon, is a prime example of a UAA designed to impart specific structural attributes. The cyclobutyl ring introduces steric bulk and conformational rigidity, which can significantly influence the secondary structure of a peptide.[\[4\]](#) This can lead to peptides with improved resistance to enzymatic degradation and enhanced binding affinities for their biological targets.[\[5\]](#) The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[\[4\]](#) This guide will delve into the technical specifics of (Boc-cyclobutyl-glycine), providing the necessary information for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (Boc-cyclobutyl-glycine) is essential for its effective application in synthesis and for the interpretation of experimental data.

Property	Value	Source
CAS Number	811460-95-4	Internal Data
Molecular Formula	C ₁₁ H ₁₉ NO ₄	Internal Data
Molecular Weight	229.27 g/mol	Internal Data
IUPAC Name	2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid	Internal Data
Appearance	White to off-white solid	Inferred from similar compounds
Solubility	Soluble in methanol, ethanol, DMF, DMSO, and aqueous base. Sparingly soluble in water.	Inferred from similar compounds
Melting Point	Not available. Expected to be in the range of 120-150 °C.	Inferred from similar compounds

Structural Elucidation:

The structure of (Boc-cyclobutyl-glycine) features a chiral center at the alpha-carbon, and the commercially available material is typically a racemic mixture (DL-form). The key structural components are:

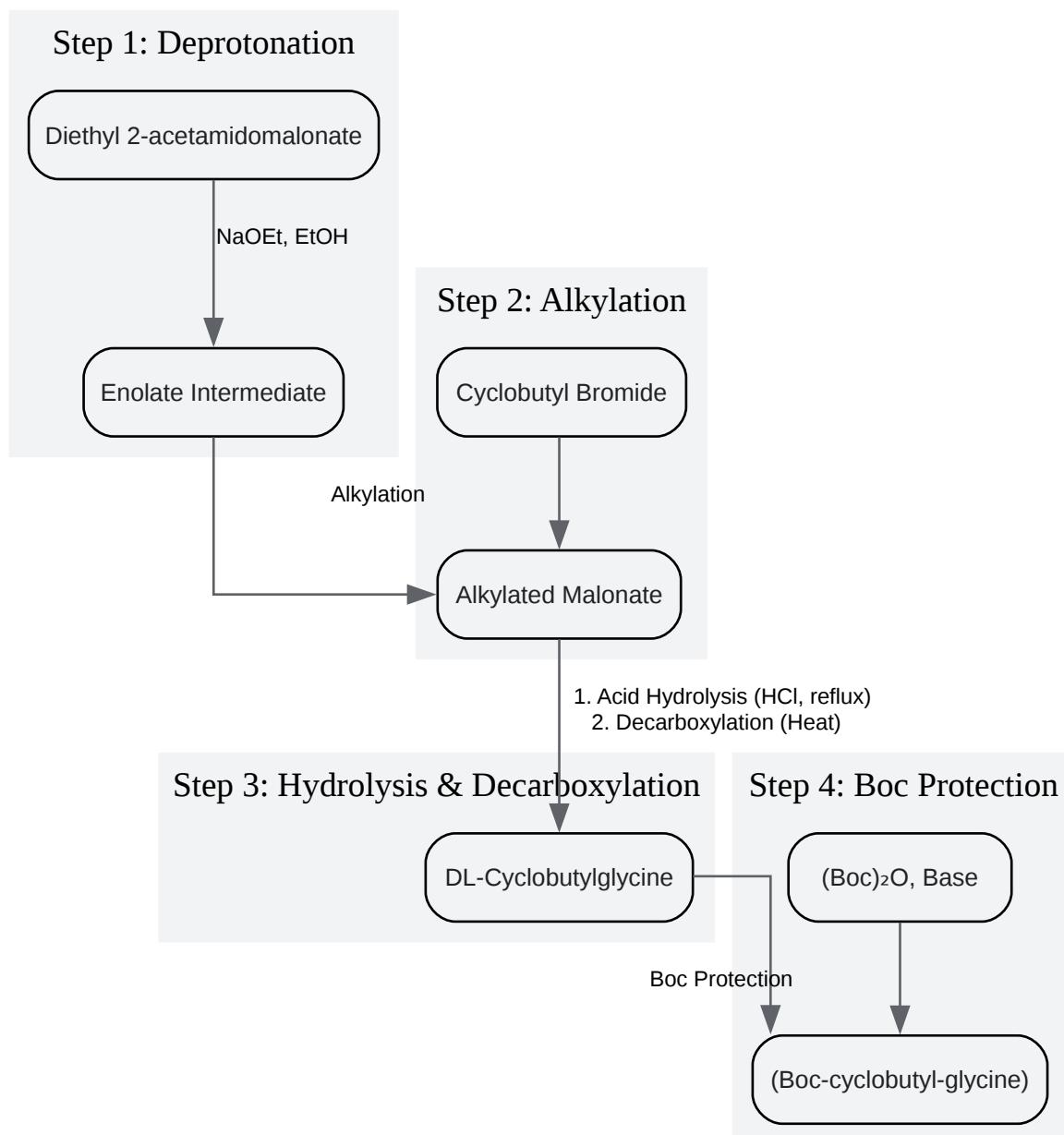
- Cyclobutyl Ring: Confers conformational rigidity and hydrophobicity.
- Glycine Backbone: The core amino acid structure.
- Boc Protecting Group: An acid-labile protecting group essential for peptide synthesis.[\[4\]](#)

Synthesis and Purification

While specific literature detailing the synthesis of CAS 811460-95-4 is not readily available, a plausible and robust synthetic route can be devised based on established methods for the preparation of α -substituted amino acids.[\[6\]](#) The amidomalonate synthesis is a highly effective and adaptable method for this purpose.

Proposed Synthesis Workflow: Amidomalonate Pathway

The amidomalonate synthesis provides a reliable method for producing α -amino acids through the alkylation of a malonic ester derivative.[\[6\]](#)



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Caption: Proposed synthesis workflow for (Boc-cyclobutyl-glycine).

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example and may require optimization.

Step 1 & 2: Alkylation of Diethyl 2-acetamidomalonate

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
- To this solution, add diethyl 2-acetamidomalonate and stir until fully dissolved.
- Add cyclobutyl bromide dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture, filter off any salts, and concentrate the filtrate under reduced pressure to obtain the crude alkylated malonate.

Step 3: Hydrolysis and Decarboxylation

- To the crude alkylated malonate, add a solution of concentrated hydrochloric acid.
- Heat the mixture to reflux for an extended period (typically overnight) to ensure complete hydrolysis of the ester and amide groups.
- The progress of the decarboxylation can be monitored by the evolution of CO₂.
- Cool the reaction mixture and neutralize with a suitable base (e.g., pyridine or ammonium hydroxide) to precipitate the crude DL-cyclobutylglycine.
- Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Boc Protection

- Suspend the crude DL-cyclobutylglycine in a mixture of dioxane and water.
- Add a base, such as sodium bicarbonate or triethylamine, to the suspension.^[7]
- Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.^[7]
- Allow the reaction to proceed at room temperature overnight.
- Acidify the reaction mixture with a cold, dilute solution of citric acid or KHSO₄ to a pH of 2-3.

- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (Boc-cyclobutyl-glycine).

Purification

The crude product can be purified by one or more of the following techniques:

- Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.
- Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

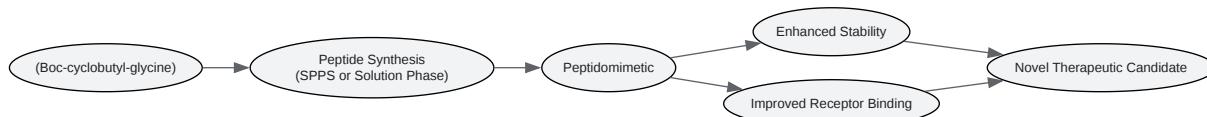
Applications in Peptide Synthesis and Drug Design

The unique structural features of (Boc-cyclobutyl-glycine) make it a valuable building block in several areas of research.

Peptidomimetics and Conformational Constraint

The incorporation of (Boc-cyclobutyl-glycine) into a peptide sequence introduces a significant conformational constraint due to the steric bulk of the cyclobutyl ring.[\[4\]](#) This can be strategically employed to:

- Induce specific secondary structures: Such as β -turns or helical motifs, which are often crucial for biological activity.
- Enhance metabolic stability: The non-natural side chain can prevent or slow down enzymatic degradation by proteases.[\[5\]](#)
- Modulate receptor binding: The fixed orientation of the side chain can lead to improved binding affinity and selectivity for a target receptor.

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Caption: Application of (Boc-cyclobutyl-glycine) in drug design.

Solid-Phase Peptide Synthesis (SPPS)

(Boc-cyclobutyl-glycine) is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

General Boc-SPPS Cycle:

- Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).^[4]
- Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA).
- Coupling: Activation of the carboxyl group of the incoming Boc-amino acid (in this case, Boc-cyclobutyl-glycine) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminal amine on the resin.
- Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of (Boc-cyclobutyl-glycine).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl protons, the α -proton, and a prominent singlet for the nine equivalent protons of the Boc group, typically around 1.4 ppm.[\[1\]](#)
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cyclobutyl ring.

Expected ^1H NMR Chemical Shifts (in CDCl_3 , δ in ppm):

- 1.40-1.50 (s, 9H): $(\text{CH}_3)_3\text{C}$ - of Boc group
- 1.80-2.40 (m, 6H): Cyclobutyl - CH_2 - protons
- 2.90-3.10 (m, 1H): Cyclobutyl - CH - proton
- 4.20-4.40 (d, 1H): α -CH proton
- 5.00-5.20 (br d, 1H): -NH proton
- 10.0-12.0 (br s, 1H): -COOH proton

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of (Boc-cyclobutyl-glycine).

Exemplary HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
 - Solvent A: 0.1% TFA in Water
 - Solvent B: 0.1% TFA in Acetonitrile

- Gradient: 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Expected Retention Time: Approximately 10-15 minutes, depending on the specific gradient and column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

- Expected $[M-H]^-$ ion: 228.12 m/z
- Expected $[M+Na]^+$ ion: 252.12 m/z

Conclusion

(Boc-cyclobutyl-glycine) represents a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its unique cyclobutyl moiety provides a powerful tool for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its applications in peptide chemistry, and robust analytical methods for its characterization. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic incorporation of unnatural amino acids like (Boc-cyclobutyl-glycine) will undoubtedly play a pivotal role in the future of drug discovery.

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